molecular formula C15H18N4O3 B10969013 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(1H-imidazol-1-yl)propyl]urea

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(1H-imidazol-1-yl)propyl]urea

Cat. No.: B10969013
M. Wt: 302.33 g/mol
InChI Key: MLRUMOZOFSRDSV-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[3-(1H-IMIDAZOL-1-YL)PROPYL]UREA is a complex organic compound that features a benzodioxin ring fused with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[3-(1H-IMIDAZOL-1-YL)PROPYL]UREA typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Imidazole Group: The imidazole ring can be introduced via nucleophilic substitution reactions using imidazole and suitable alkyl halides.

    Urea Formation: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxin ring can undergo oxidation reactions to form quinone derivatives.

    Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the imidazole ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydroimidazole derivatives.

    Substitution Products: Various functionalized imidazole derivatives.

Scientific Research Applications

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[3-(1H-IMIDAZOL-1-YL)PROPYL]UREA has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[3-(1H-IMIDAZOL-1-YL)PROPYL]UREA involves its interaction with specific molecular targets such as enzymes and receptors. The benzodioxin ring and imidazole moiety allow it to bind effectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N’-[3-(1H-IMIDAZOL-1-YL)PROPYL]UREA is unique due to the combination of the benzodioxin ring and the imidazole moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-imidazol-1-ylpropyl)urea

InChI

InChI=1S/C15H18N4O3/c20-15(17-4-1-6-19-7-5-16-11-19)18-12-2-3-13-14(10-12)22-9-8-21-13/h2-3,5,7,10-11H,1,4,6,8-9H2,(H2,17,18,20)

InChI Key

MLRUMOZOFSRDSV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NCCCN3C=CN=C3

Origin of Product

United States

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